molecular formula C7H9BrN2 B1380393 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1554534-02-9

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No. B1380393
M. Wt: 201.06 g/mol
InChI Key: YOKUXJMLZSXEHU-UHFFFAOYSA-N
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Description

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H9BrN2. It is a brominated derivative of imidazo[1,5-a]pyridine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine consists of a bromine atom attached to an imidazo[1,5-a]pyridine core . The InChI code for this compound is 1S/C7H9BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 .


Physical And Chemical Properties Analysis

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a powder that is stored at room temperature . It has a molecular weight of 201.07 . The InChI code for this compound is 1S/C7H9BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 .

Scientific Research Applications

Synthesis and Molecular Docking Studies

1-bromo-imidazo[1,5-a]pyridine derivatives are synthesized and characterized using techniques like NMR spectroscopy and X-ray crystallography. These compounds show potential in the medical field as inhibitors, specifically targeting enzymes like tyrosyl-tRNA synthetase. For instance, specific derivatives have shown promising binding affinities in molecular docking studies, indicating potential medicinal uses (Jabri et al., 2023).

Corrosion Inhibition

Imidazo[1,5-a]pyridine derivatives like SB9a and SB14a have demonstrated significant inhibitory performance against mild steel corrosion in acidic environments. Techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy validate these compounds as mixed-type inhibitors, offering potential applications in materials science and engineering (Saady et al., 2021).

Synthetic Methodologies

Efficient synthetic methodologies have been developed for creating imidazo[1,5-a]pyridine derivatives from various starting materials. These methods pave the way for generating novel compounds with potential applications across different scientific fields, such as material science and pharmaceuticals (Potikha et al., 2012).

Catalytic Synthesis

Copper-mediated aerobic oxidative coupling has been utilized for the synthesis of 3-bromo-imidazo[1,2-a]pyridines, showcasing the versatility of bromo-imidazo pyridines in chemical synthesis and their potential in creating complex molecules under mild conditions (Zhou et al., 2016).

Therapeutic Agent Scaffold

The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry, owing to its presence in various therapeutic agents. It's a promising structure for the synthesis of novel derivatives and the development of potential drug-like chemical libraries for biological screening (Deep et al., 2016).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKUXJMLZSXEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine

CAS RN

1554534-02-9
Record name 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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